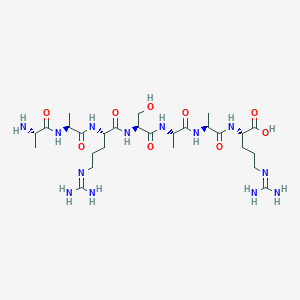

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Description

This compound is a synthetic oligopeptide featuring repeated alanyl residues and two N⁵-(diaminomethylidene)-L-ornithine (guanylated ornithine) moieties. Its extended alanine backbone may confer stability against proteolytic degradation compared to shorter peptides .

Properties

CAS No. |

656221-71-5 |

|---|---|

Molecular Formula |

C27H51N13O9 |

Molecular Weight |

701.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C27H51N13O9/c1-12(28)19(42)35-14(3)21(44)38-16(7-5-9-33-26(29)30)23(46)40-18(11-41)24(47)37-13(2)20(43)36-15(4)22(45)39-17(25(48)49)8-6-10-34-27(31)32/h12-18,41H,5-11,28H2,1-4H3,(H,35,42)(H,36,43)(H,37,47)(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,29,30,33)(H4,31,32,34)/t12-,13-,14-,15-,16-,17-,18-/m0/s1 |

InChI Key |

FKEGUIPAFIUAFL-GOMYCMKKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in biological processes and interactions with proteins.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, protein-protein interactions, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s defining characteristics include:

- Repeated alanyl residues : Stabilizes secondary structure and influences solubility.

- N⁵-(diaminomethylidene)-ornithine: Mimics arginine’s guanidino group, enabling interactions with phosphate groups (e.g., in enzyme active sites).

Comparison with Peptidic Analogues

(a) N⁵-(Diaminomethylidene)-L-ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N⁵-(diaminomethylidene)-L-ornithine ()

- Structure : Contains proline-rich segments (prolylprolyl) and aromatic phenylalanine residues.

- The phenylalanine residues may contribute to hydrophobic interactions absent in the target compound.

- Molecular Weight : Higher (~1,500 Da) due to additional proline and phenylalanine units, reducing membrane permeability compared to the target compound .

(b) N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine (Leupeptin Acid) ()

- Structure : Shorter peptide (tripeptide) with acetylated N-terminus and leucine residues.

- Function: Known as a serine protease inhibitor (e.g., plasminogen activator). The acetyl-leucine-leucine motif facilitates hydrophobic binding to proteases.

- Activity: IC50 values in the nanomolar range for trypsin-like enzymes, suggesting higher potency than the target compound, which lacks protease-targeting motifs .

(c) L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N⁵-(diaminomethylidene)-L-ornithine ()

- Structure : Includes glutamine (polar) and phenylalanine (aromatic), differing from the target’s alanine-rich sequence.

- Function : May target chaperone proteins (e.g., α-crystallin) due to glutamine’s role in protein folding. The absence of repeated alanine residues likely reduces metabolic stability .

Non-Peptidic Analogues

- 5-N-Allyl-Arginine (): A small-molecule arginine analogue with an allyl modification. Displays moderate binding affinity (-5.5 ΔG, unit unspecified) to PvdA, an enzyme in Pseudomonas aeruginosa. The target compound’s larger size may offer higher specificity but lower cellular uptake efficiency .

Research Findings and Implications

- Enzyme Inhibition : The target compound’s guanylated ornithine may compete with arginine in enzymes like nitric oxide synthase or PvdA, but its large size could limit access to active sites compared to smaller analogues like 5-N-Allyl-Arginine .

- Antimicrobial Potential: Repeated alanine residues may enhance stability in bacterial extracellular environments, though activity data are lacking compared to validated inhibitors like leupeptin acid .

- Synthetic Challenges : The compound’s length and modifications necessitate solid-phase peptide synthesis, increasing production costs relative to shorter peptides .

Biological Activity

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide characterized by its complex structure and potential biological activities. This compound features a unique sequence of amino acids, which contributes to its functional properties in biochemical and pharmacological contexts. The presence of diaminomethylidene groups enhances its reactivity, making it a subject of interest in various research fields.

Structure and Composition

The molecular formula for this compound is with a molecular weight of approximately 577.7 g/mol. The structural complexity arises from the arrangement of amino acids, which can influence its biological interactions and efficacy.

The biological activity of this peptide is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. These interactions can modulate various biological processes such as:

- Enzyme Activity : The compound may inhibit or enhance the function of specific enzymes through binding interactions.

- Cell Signaling : It can influence cellular signaling pathways, potentially affecting cell proliferation and differentiation.

- Protein-Protein Interactions : The peptide's structure allows it to engage in significant protein-protein interactions that can alter cellular functions.

Biological Activities

Research indicates that L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl exhibits several biological activities:

- Antioxidant Properties : The compound may enhance the antioxidant capacity within cells, protecting them from oxidative stress.

- Immunomodulation : It has been shown to influence immune responses, potentially enhancing the function of immune cells such as lymphocytes and macrophages.

- Muscle Recovery : Similar peptides have demonstrated benefits in muscle recovery post-exercise, suggesting potential applications in sports medicine.

Case Studies and Research Findings

Several studies have explored the effects of similar compounds, providing insights into the potential applications of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine:

- A study on L-Alanyl-L-glutamine supplementation indicated improved muscle recovery and immune function in athletes, suggesting that similar dipeptides could yield beneficial effects on performance and recovery .

- Research on glutamine derivatives has shown that these compounds can enhance gut health and reduce inflammation, indicating a possible role for L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine in gastrointestinal health .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activities |

|---|---|---|

| L-Alanylleucyl-N~5~-(diaminomethylidene)-L-ornithine | Contains leucine; enhances hydrophobic interactions | Potentially modulates enzyme activity |

| L-Methionyl-L-alanylleucyl-N~5~-(diaminomethylidene) | Incorporates methionine; affects protein binding | Exhibits antioxidant properties |

| L-Alanylleucyl-N~5~-(diaminomethylidene)-L-seryl | Contains serine; impacts signaling pathways | May enhance immune response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.